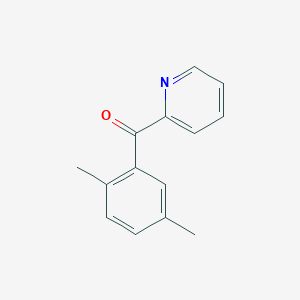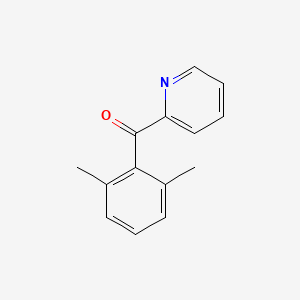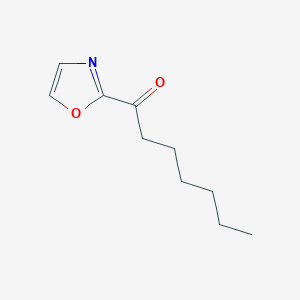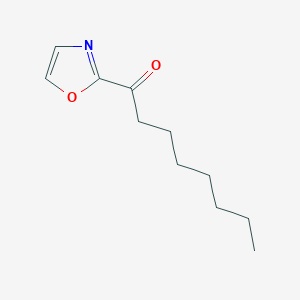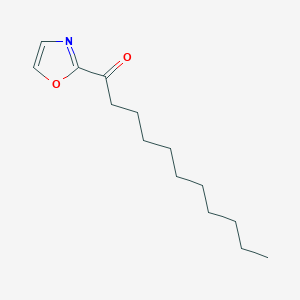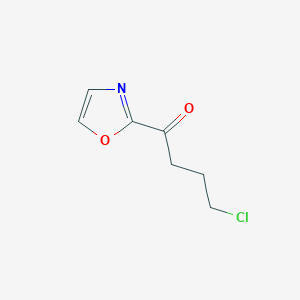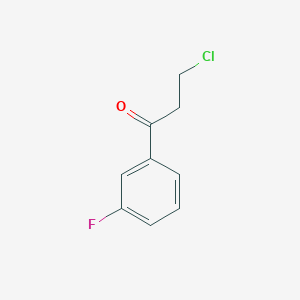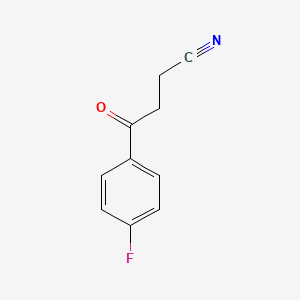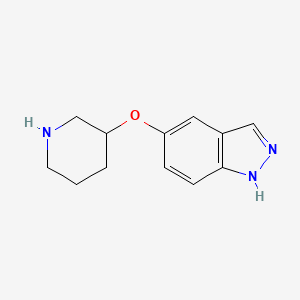
5-(Piperidin-3-yloxy)-1H-indazole
概要
説明
5-(Piperidin-3-yloxy)-1H-indazole is a heterocyclic compound that features both a piperidine ring and an indazole moiety. The presence of these two distinct structural units makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound is known for its potential biological activities and is often explored for its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-3-yloxy)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes. This step often requires acidic or basic conditions to facilitate the cyclization process.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions. This can be achieved by reacting the indazole core with piperidine or its derivatives under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Oxy-functionalization: The final step involves the introduction of the oxy group to the piperidine ring. This can be done through various methods, including oxidation reactions or the use of protecting groups followed by deprotection.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
5-(Piperidin-3-yloxy)-1H-indazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently employed for reduction reactions.
Bases: Sodium hydride, potassium carbonate, and triethylamine are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
5-(Piperidin-3-yloxy)-1H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: Researchers investigate its biological activity, including its interactions with enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique structural properties.
作用機序
The mechanism of action of 5-(Piperidin-3-yloxy)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect. The exact pathways and targets vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
5-(Piperidin-3-yloxy)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.
5-(Piperidin-3-yloxy)-1H-benzimidazole: Contains a benzimidazole ring, offering different biological activities.
5-(Piperidin-3-yloxy)-1H-quinoline: Features a quinoline ring, which may result in distinct pharmacological properties.
Uniqueness
5-(Piperidin-3-yloxy)-1H-indazole is unique due to the combination of the indazole and piperidine rings, which confer specific biological activities and chemical reactivity. This dual-ring structure allows for diverse modifications and applications, making it a versatile compound in both research and industrial contexts.
特性
IUPAC Name |
5-piperidin-3-yloxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-11(8-13-5-1)16-10-3-4-12-9(6-10)7-14-15-12/h3-4,6-7,11,13H,1-2,5,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSDKFJPDIYXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629066 | |
| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478831-60-6 | |
| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
